molecular formula C8H9NO4 B3043397 5-Ethoxy-2-nitrophenol CAS No. 857629-22-2

5-Ethoxy-2-nitrophenol

Cat. No.: B3043397
CAS No.: 857629-22-2
M. Wt: 183.16 g/mol
InChI Key: LMPRZATUSVYQTE-UHFFFAOYSA-N
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Description

5-Ethoxy-2-nitrophenol is an organic compound with the molecular formula C8H9NO4 It is a derivative of phenol, characterized by the presence of an ethoxy group (-OCH2CH3) and a nitro group (-NO2) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Ethoxy-2-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 5-ethoxyphenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Another method involves the nucleophilic aromatic substitution of 5-ethoxy-2-chlorophenol with sodium nitrite in the presence of a copper catalyst. This reaction is carried out in an aqueous medium and requires careful control of pH and temperature to achieve high yields.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Oxidation: The phenolic group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Sodium nitrite, copper catalyst.

Major Products Formed

    Reduction: 5-Ethoxy-2-aminophenol.

    Oxidation: 5-Ethoxy-2-nitroquinone.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-Ethoxy-2-nitrophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-ethoxy-2-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenolic group can participate in redox reactions, contributing to the compound’s antioxidant properties. The ethoxy group influences the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-nitrophenol: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Methoxy-5-nitrophenol: Similar structure but with different positions of the methoxy and nitro groups.

    4-Nitrophenol: Lacks the ethoxy group but has a nitro group at the para position relative to the hydroxyl group.

Uniqueness

5-Ethoxy-2-nitrophenol is unique due to the presence of both an ethoxy and a nitro group on the phenol ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and specific reactivity patterns, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-ethoxy-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPRZATUSVYQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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